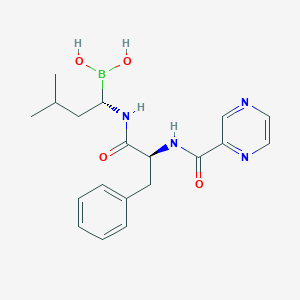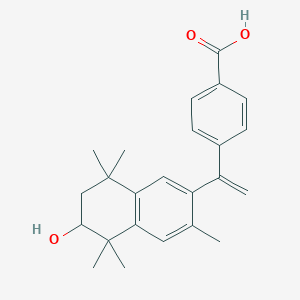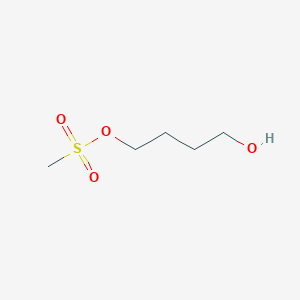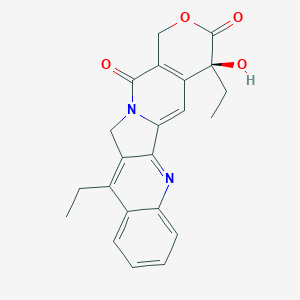
7-Ethylcamptothecin
Vue d'ensemble
Description
7-Ethylcamptothecin is a water-insoluble derivative of camptothecin . It is one of the camptothecin analogs and has strong antitumor activity against L1210 leukemia and Walker 256 carcinosarcoma models .
Synthesis Analysis
7-Ethylcamptothecin is a derivative of camptothecin, a quinoline alkaloid found in the Camptotheca tree . The synthesis of 7-Ethylcamptothecin involves the use of oxidative enzymes for chemoenzymatic synthesis . Other active derivatives of camptothecin such as silatecan, rubitecan, gimatecan, belotecan, and 9-aminocamptothecin were also synthesized from camptothecin .Molecular Structure Analysis
The molecular formula of 7-Ethylcamptothecin is C22H20N2O4 . Its molecular weight is 376.41 .Chemical Reactions Analysis
7-Ethylcamptothecin is a derivative of camptothecin and is used in the production of the antineoplastic drug SN-38 . It is also used in the production of other camptothecin analogs .Physical And Chemical Properties Analysis
7-Ethylcamptothecin has a density of 1.4±0.1 g/cm3 . Its boiling point is 752.9±60.0 °C at 760 mmHg . The compound is light yellow to yellow in color .Applications De Recherche Scientifique
Anticancer Activity
7-Ethylcamptothecin is a camptothecin analog known for its potent anticancer properties . It has shown strong antitumor activity against L1210 leukemia and Walker 256 carcinosarcoma models .
DNA Topoisomerase I Inhibition
Camptothecin, the parent compound of 7-Ethylcamptothecin, is primarily known for its ability to inhibit DNA topoisomerase I . This enzyme is crucial for DNA replication, and its inhibition can lead to cell death, making it a valuable target in cancer treatment.
Production via Biotechnological Approaches
Research has been conducted on different plant tissue culture techniques such as cell suspension culture, hairy roots, adventitious root culture, elicitation strategies, and endophytic fungi for the production of camptothecin and its analogs like 7-Ethylcamptothecin .
Genetic Manipulation for Increased Yield
Strategies to increase camptothecin yield by genetic manipulation are underway . This could potentially lead to a sustainable production of 7-Ethylcamptothecin.
Drug Delivery via Human Intravenous Immunoglobulin
A previous study showed that intravenous immunoglobulin (IVIG) could preserve higher levels of biologically active lactone moieties of 7-Ethylcamptothecin at physiological pH 7.40 . IVIG could be used as a transporter protein for 7-Ethylcamptothecin, allowing clinicians to devise new treatment protocols for patients .
Interaction with Proteins
The main binding mode of IVIG to 7-Ethylcamptothecin was found to be hydrophobic interaction and hydrogen bonding . This non-specific and spontaneous interaction could have implications in drug delivery and pharmacokinetics of 7-Ethylcamptothecin.
Mécanisme D'action
Target of Action
7-Ethylcamptothecin, a derivative of camptothecin, primarily targets DNA topoisomerase I . This nuclear enzyme plays a crucial role in reducing the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA .
Pharmacokinetics
Pharmacokinetic studies of 7-Ethylcamptothecin in mice have shown that it has a longer biological half-life in the terminal phase and a larger amount remains in the plasma compared to camptothecin . After intravenous administration, 7-Ethylcamptothecin accumulates in the intestine, suggesting that the main route of excretion of the drug is through the biliary tract .
Result of Action
The main effect of 7-Ethylcamptothecin on L1210 cells is the blocking of the G2-M phase . This results in a stronger growth-inhibiting activity against tumor cells compared to camptothecin . The drug’s action causes DNA damage, which ultimately results in apoptosis .
Action Environment
The superior antitumor activity of 7-Ethylcamptothecin compared to camptothecin is due to its stronger growth-inhibiting activity against tumor cells and its longer retention time and higher amounts in the intestinal tract when administered in vivo . This suggests that the drug’s action, efficacy, and stability are influenced by environmental factors such as the physiological conditions within the intestinal tract .
Safety and Hazards
Propriétés
IUPAC Name |
(19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKIWCVEPUPIL-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228960 | |
| Record name | 7-Ethylcamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethylcamptothecin | |
CAS RN |
78287-27-1 | |
| Record name | 7-Ethylcamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78287-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethylcamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078287271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethylcamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Ethylcamptothecin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHYLCAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPY7FE51IW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



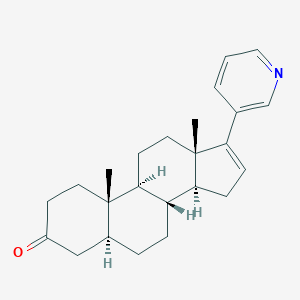
![[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B193199.png)

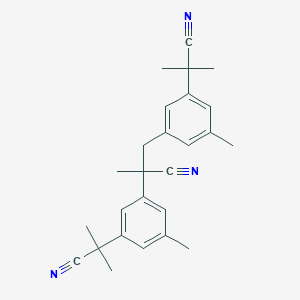
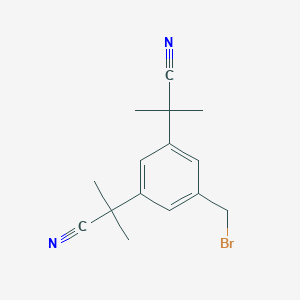


![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)

